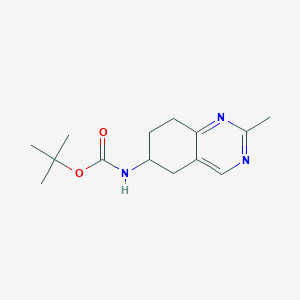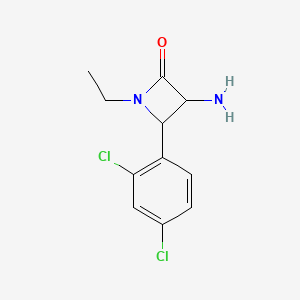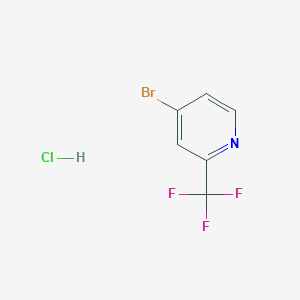
2-(Bromomethyl)naphthalene-4-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Acetonitrilo-2-(bromometil)naftaleno es un compuesto orgánico con la fórmula molecular C12H8BrN. Es un derivado del naftaleno, donde un grupo bromometil está unido a la segunda posición y un grupo acetonitrilo está unido a la cuarta posición del anillo de naftaleno. Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en la síntesis orgánica, los productos farmacéuticos y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Acetonitrilo-2-(bromometil)naftaleno generalmente implica la bromación de derivados de naftaleno seguida de la introducción del grupo acetonitrilo. Un método común es la bromación del 2-metilnaftaleno utilizando bromo o N-bromosuccinimida (NBS) en presencia de un iniciador radical como el peróxido de benzoílo. El 2-(bromometil)naftaleno resultante se puede hacer reaccionar entonces con acetonitrilo en condiciones básicas para formar 4-Acetonitrilo-2-(bromometil)naftaleno .
Métodos de producción industrial
Los métodos de producción industrial para 4-Acetonitrilo-2-(bromometil)naftaleno implican rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se controlan cuidadosamente para minimizar las reacciones secundarias y maximizar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Acetonitrilo-2-(bromometil)naftaleno experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo bromometil puede sustituirse por otros nucleófilos como aminas, tioles y alcóxidos.
Reacciones de oxidación: El compuesto se puede oxidar para formar derivados de naftaleno correspondientes con diferentes grupos funcionales.
Reacciones de reducción: El grupo nitrilo se puede reducir para formar aminas u otros compuestos que contienen nitrógeno.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen azida de sodio, tiolato de potasio y alcóxido de sodio. Estas reacciones se llevan a cabo típicamente en disolventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Reacciones de oxidación: Se utilizan reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reacciones de reducción: Se utilizan comúnmente agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir naftilmetilaminas, mientras que las reacciones de oxidación pueden producir naftoquinonas u otros derivados oxidados.
Aplicaciones Científicas De Investigación
El 4-Acetonitrilo-2-(bromometil)naftaleno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología: El compuesto se utiliza en el estudio de las vías biológicas y como precursor para la síntesis de moléculas bioactivas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales, incluidos los colorantes y los polímeros.
Mecanismo De Acción
El mecanismo de acción de 4-Acetonitrilo-2-(bromometil)naftaleno depende de su aplicación específica. En general, el grupo bromometil puede actuar como electrófilo, reaccionando con nucleófilos para formar nuevos enlaces carbono-carbono o carbono-heteroátomo. El grupo nitrilo puede participar en diversas reacciones, incluida la hidrólisis, la reducción y la ciclación, para formar una amplia gama de productos. Los objetivos moleculares y las vías implicadas varían según las reacciones y aplicaciones específicas.
Comparación Con Compuestos Similares
El 4-Acetonitrilo-2-(bromometil)naftaleno se puede comparar con otros compuestos similares, tales como:
2-(Bromometil)naftaleno: Carece del grupo acetonitrilo, lo que lo hace menos versátil en ciertas reacciones.
4-Acetonitrilo-2-(clorometil)naftaleno: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que puede afectar la reactividad y la selectividad en las reacciones químicas.
4-Acetonitrilo-2-(bromometil)benceno: Contiene un anillo de benceno en lugar de un anillo de naftaleno, lo que lleva a diferentes propiedades químicas y aplicaciones.
La singularidad del 4-Acetonitrilo-2-(bromometil)naftaleno radica en su combinación de un grupo bromometil y un grupo acetonitrilo en un anillo de naftaleno, lo que proporciona una plataforma versátil para diversas transformaciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C13H10BrN |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
2-[3-(bromomethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-10-7-11-3-1-2-4-13(11)12(8-10)5-6-15/h1-4,7-8H,5,9H2 |
Clave InChI |
UMMLEKGTLKZIEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2CC#N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)

